methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate
CAS No.: 1207039-13-1
Cat. No.: VC4422661
Molecular Formula: C18H15ClN2O3
Molecular Weight: 342.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207039-13-1 |
|---|---|
| Molecular Formula | C18H15ClN2O3 |
| Molecular Weight | 342.78 |
| IUPAC Name | methyl 4-(3-chloro-4-methoxyanilino)quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C18H15ClN2O3/c1-23-17-8-7-11(9-13(17)19)20-15-10-16(18(22)24-2)21-14-6-4-3-5-12(14)15/h3-10H,1-2H3,(H,20,21) |
| Standard InChI Key | JWMANKJLBPAFIE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Features
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate belongs to the quinoline-carboxylate family, characterized by a benzene ring fused to a pyridine ring. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 342.78 g/mol
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IUPAC Name: Methyl 4-(3-chloro-4-methoxyanilino)quinoline-2-carboxylate
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Functional Groups:
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A methyl ester at position 2 of the quinoline ring.
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A 3-chloro-4-methoxy-substituted aniline group at position 4.
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The chloro and methoxy substituents enhance electron-withdrawing and donating properties, respectively, influencing both reactivity and biological interactions . X-ray crystallographic data for analogous compounds (e.g., 4-chloro-3-methylphenyl quinoline-2-carboxylate) reveal dihedral angles of ~68° between the quinoline and aryl rings, suggesting moderate planarity disruption .
Synthetic Methodologies
Multi-Step Organic Synthesis
A prominent route involves imidoylative Sonogashira coupling followed by cycloaromatization:
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Coupling Reaction: A palladium-catalyzed Sonogashira reaction between a halogenated quinoline precursor and an alkynyl intermediate.
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Cycloaromatization: Thermal or acid-catalyzed ring closure to form the quinoline backbone.
This method achieves yields >80% while minimizing hazardous reagents, aligning with green chemistry principles. Alternative approaches include:
Table 1: Comparative Synthesis Routes
The Buchwald-Hartwig method, detailed in , employs palladium-mediated C–N coupling to install the aniline group, though it requires stringent anhydrous conditions.
Structural and Physicochemical Properties
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, related structures (e.g., 4-chloro-3-methylphenyl quinoline-2-carboxylate) exhibit:
Solubility and Partitioning
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logP: Predicted ~4.6 (similar to methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate ), indicating high lipophilicity.
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Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents like DMSO .
Biological Activity and Mechanisms
Table 2: Comparative Bioactivity of Quinoline Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Selectivity Index |
|---|---|---|---|
| Methyl 4-[(3-Cl-4-MeO)Ph]Quinoline-2-COOCH₃ | pfLDH (Model) | 0.02 μM* | >800 |
| Chloroquine | Hemozoin formation | 0.33 μM | 16.5 |
| Artemisinin | Heme detoxification | 0.00017 μM | 1.7 |
*Predicted based on structural analogs .
Anticancer and Anti-Inflammatory Applications
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Apoptosis Induction: Quinoline-carboxylates disrupt mitochondrial membrane potential in HCT-116 colorectal cancer cells (IC₅₀: 2.56 μM) .
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TNF-α Inhibition: Pyrano[3,2-c]quinoline analogs reduce inflammation by suppressing TNF-α production in PBMCs .
Pharmacological Optimization Challenges
Metabolic Stability
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Ester Hydrolysis: The methyl ester is prone to hydrolysis in vivo, generating the active carboxylic acid metabolite. Prodrug strategies may enhance bioavailability.
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CYP450 Interactions: Predicted CYP1A2 and CYP2C19 inhibition risks necessitate structural tweaks to reduce off-target effects .
Toxicity Profiles
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